8-Methyl-1-thia-4-azaspiro[4.5]decane
Description
8-Methyl-1-thia-4-azaspiro[4.5]decane is a spirocyclic compound featuring a sulfur atom (thia) and a nitrogen atom (aza) in its bicyclic framework. The methyl group at the 8-position introduces steric and electronic modifications, distinguishing it from simpler spirothiazolidine derivatives. This compound is synthesized via a one-pot three-component reaction involving 4-methylcyclohexanone, 4-fluorophenylamine, and thioglycolic acid in dry benzene, yielding 72% as a pale yellow powder with a melting point of 125–126°C . Its structure is confirmed by IR (C=O at 1677 cm⁻¹), ¹H-NMR (methyl protons at δ 0.86 ppm), and ¹³C-NMR (spiro-C at δ 72.5 ppm) . Derivatives of this compound, particularly glycosylated and thiadiazole-linked analogs, exhibit notable anticancer activity, making it a scaffold of interest in medicinal chemistry .
Structure
3D Structure
Properties
IUPAC Name |
8-methyl-1-thia-4-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS/c1-8-2-4-9(5-3-8)10-6-7-11-9/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSMXZFIYFMBQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)NCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Heteroatom Variations in Spiro Frameworks
1,4-Dioxa-8-azaspiro[4.5]decane Derivatives
- Structure : Replaces sulfur with oxygen atoms (1,4-dioxa) .
- Synthesis: Prepared via condensation of piperidine derivatives with quinoline-based carboxylic acids .
- Bioactivity: Targets serotonin 5HT1A receptors with subnanomolar binding affinities, unlike the anticancer focus of sulfur-containing analogs .
8-Methyl-1-thia-4,8-diazaspiro[4.5]decane Hydrochloride
- Structure : Incorporates an additional nitrogen atom at the 8-position (4,8-diaza) .
- Physicochemical Properties : Molecular formula C₈H₁₇ClN₂S, molecular weight 208.75 g/mol .
- Key Difference: The second nitrogen enhances basicity, likely improving solubility in acidic environments compared to the mono-aza parent compound .
1-Oxa-4-thiaspiro[4.5]decane Derivatives
Substituent Modifications
Glycosylated Derivatives (e.g., Compound 18)
- Structure: 8-Methyl-1-thia-4-azaspiro[4.5]decane linked to D-glucopyranosyl via a 1,3,4-thiadiazole moiety .
- Synthesis: Acetylated glycoside intermediates are deprotected using ammonia-saturated methanol, yielding 69% as a pale yellow powder (m.p. 180–181°C) .
- Key Data : IR shows OH stretches (3428–3483 cm⁻¹) and C=N at 1615 cm⁻¹; ¹³C-NMR confirms glycosylation (C-1′ at δ 90.2 ppm) .
- Bioactivity : Enhanced anticancer activity due to improved target engagement via glycosyl-mediated cellular uptake .
Thiazolopyrimidine and 1,3,4-Thiadiazole Derivatives
- Structure : Spiro core fused with thiazolopyrimidine or substituted thiadiazole rings .
- Example: Compound 13 (5-((4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-ylidene)amino)-1,3,4-thiadiazole-2(3H)-thione) exhibits a C=N stretch at 1612 cm⁻¹ and a yield of 71% .
- Bioactivity: These derivatives show improved cytotoxicity profiles compared to non-heterocyclic analogs .
Physicochemical and Spectral Comparisons
Research Findings and Implications
- Anticancer Activity : The 8-methyl group and sulfur atom in the parent compound enhance cytotoxicity, likely via thiol-mediated redox interference . Glycosylation further improves bioactivity by facilitating cellular uptake .
- Structural Flexibility : Heteroatom substitutions (e.g., O → S) significantly alter receptor binding profiles, as seen in serotonin receptor ligands .
- Synthetic Challenges: Glycosylated derivatives exhibit lower yields (65–75%) compared to non-glycosylated analogs (72%), reflecting the complexity of glycosylation steps .
Q & A
Q. What are the common synthetic routes for 8-Methyl-1-thia-4-azaspiro[4.5]decane, and how are reaction conditions optimized?
The synthesis of spirocyclic compounds like this compound typically involves cyclization reactions using thioureas or thioamides as sulfur donors. Key steps include:
- Ring-closing strategies : Intramolecular cyclization of precursors containing both nitrogen and sulfur atoms under acidic or basic conditions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred to stabilize intermediates and enhance reaction yields .
- Temperature control : Reactions often require precise heating (60–100°C) to avoid side products like disulfide formation .
Methodological tip : Monitor reaction progress via TLC or LC-MS, and optimize stoichiometry using Design of Experiments (DoE) to balance reagent ratios.
Q. How is the spirocyclic structure of this compound confirmed experimentally?
Structural confirmation relies on:
- X-ray crystallography : Resolves bond angles and torsion angles in the spiro core (e.g., triclinic crystal system with space group P1 and unit cell parameters a = 7.86 Å, b = 10.52 Å, c = 10.83 Å) .
- Spectroscopic analysis :
Advanced Research Questions
Q. How can multi-step synthesis yields be improved for derivatives of this compound?
Yield optimization strategies include:
- Protecting group chemistry : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during sulfur incorporation .
- Catalysis : Employ palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions).
- Workflow automation : Implement flow chemistry to reduce intermediate degradation and enhance reproducibility .
Case study : A derivative with a morpholinoethyl substituent achieved 78% yield by using a Pd(OAc)₂ catalyst and microwave-assisted heating .
Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in bioactivity data (e.g., IC₅₀ values) can arise from:
- Assay variability : Differences in cell lines (e.g., MCF-7 vs. neuronal cells) or incubation times.
- Structural heterogeneity : Impurities in stereoisomers or regioisomers.
Resolution strategies : - Comparative spectroscopy : Use 2D NMR (COSY, HSQC) to verify compound purity and stereochemistry .
- Dose-response normalization : Express activities relative to a common control (e.g., doxorubicin) across studies .
Q. What computational methods are suitable for studying molecular interactions of this compound with biological targets?
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., kinases) or receptors.
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) .
- QSAR modeling : Corrogate substituent effects (e.g., methyl vs. ethyl groups) on bioactivity using Hammett constants or ML algorithms .
Methodological Recommendations
- Stereochemical analysis : Use chiral HPLC with amylose-based columns to separate enantiomers .
- Toxicity screening : Prioritize Ames tests and hERG channel assays to rule out mutagenicity/cardiotoxicity early in drug development .
- Data validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to confirm novel structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
